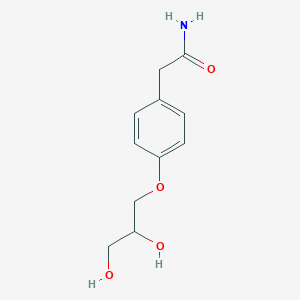

2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c12-11(15)5-8-1-3-10(4-2-8)16-7-9(14)6-13/h1-4,9,13-14H,5-7H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOQCZLTCMUVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61698-76-8 | |

| Record name | 4-(2,3-Dihydroxypropoxy)phenyl acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061698768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atenolol Related Compound B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,3-DIHYDROXYPROPOXY)BENZENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEB0QT69BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (Atenolol Impurity B)

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a critical process impurity and metabolite related to the beta-blocker Atenolol.[1][2] Known in pharmacopeial contexts as Atenolol Impurity B or Atenolol Related Compound A, a thorough understanding of this molecule's characteristics is paramount for researchers, analytical scientists, and drug development professionals involved in the quality control, formulation, and stability testing of Atenolol.[1][2] This document delineates the compound's structural identity, key physicochemical parameters, analytical characterization methods, and its role as a reference standard, supported by detailed experimental protocols and scientific rationale.

Chemical Identity and Structure

The foundation of any physicochemical analysis is the unambiguous identification of the molecular structure. The properties of this compound are a direct consequence of its constituent functional groups: a phenylacetamide core modified by a polar 2,3-dihydroxypropoxy side chain.[2]

Nomenclature and Key Identifiers

Precise identification is maintained through standardized nomenclature and registry numbers.

| Identifier | Value |

| IUPAC Name | 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide[1][2] |

| CAS Number | 61698-76-8[2][3] |

| Molecular Formula | C₁₁H₁₅NO₄[1][2][4] |

| Molecular Weight | 225.24 g/mol [1][2][4] |

| Synonyms | Atenolol Impurity B, Atenolol Related Compound A, 4-(2,3-Dihydroxypropoxy)benzeneacetamide[1][3][5] |

| SMILES | NC(=O)Cc1ccc(OCC(O)CO)cc1[2][3] |

| InChI Key | CQOQCZLTCMUVMX-UHFFFAOYSA-N[2][3] |

Structural Features and Stereochemistry

The molecule's structure features a central phenyl ring para-substituted with an acetamide (-CH₂CONH₂) group and a glycerolic ether (-OCH₂CH(OH)CH₂OH) group. The presence of three hydrogen bond donors (two hydroxyls, one amide) and four hydrogen bond acceptors (four oxygens, one nitrogen) dictates its high polarity.[6] The propoxy chain contains a chiral center at the C2 position, meaning the compound exists as a racemate, (RS)-2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide, unless a stereoselective synthesis is employed.[1][5]

Core Physicochemical Properties

The interplay of the molecule's functional groups gives rise to its unique set of physical and chemical properties, which are critical for predicting its behavior in analytical systems and biological environments.

Summary of Physicochemical Data

The following table summarizes key quantitative properties, derived from experimental data and validated computational predictions.

| Property | Value | Source |

| Physical Form | White to Off-White Solid | [1][3] |

| Melting Point | 183-185 °C | [3] |

| Boiling Point (Predicted) | 523.7 ± 45.0 °C | [3] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (sonication assisted) | [1][3] |

| pKa (Predicted) | 13.52 ± 0.20 | [3] |

| XLogP3 (Predicted) | -0.9 | [6] |

| Topological Polar Surface Area (TPSA) | 92.8 Ų | [6] |

Solubility

Expert Insight: The molecule's low solubility in many common solvents despite its polarity is attributable to strong intermolecular hydrogen bonding in its crystal lattice. The numerous hydroxyl and amide groups form a tight, high-energy crystal structure that requires significant solvation energy to overcome. This is a classic example where high polarity does not automatically confer high aqueous solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove a precise aliquot from the clear supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a calibration curve prepared from a known stock solution (e.g., in DMSO).

-

Calculation: Determine the concentration in the supernatant, which represents the thermodynamic solubility.

Causality & Trustworthiness: This method is the gold standard because it allows the system to reach true thermodynamic equilibrium. The use of centrifugation ensures that only the dissolved analyte is measured, and quantification by a validated HPLC method provides accuracy and specificity.

Partition Coefficient (logP)

Expert Insight: The predicted octanol-water partition coefficient (XLogP3) of -0.9 signifies that the compound is hydrophilic.[6] It preferentially partitions into an aqueous phase over a nonpolar lipid phase. This is expected due to the three hydroxyl groups and the amide moiety. The high Topological Polar Surface Area (TPSA) of 92.8 Ų further supports this, suggesting poor passive diffusion across biological membranes.[6]

Protocol: logP Determination via HPLC

-

Principle: This method correlates the retention time (tR) of a compound on a reverse-phase HPLC column with the known logP values of a series of standard compounds. The more hydrophobic a compound, the longer it is retained.

-

System Preparation: Use a C18 column with an isocratic mobile phase of methanol and water, or acetonitrile and water.

-

Calibration: Inject a series of calibrant compounds with known logP values (e.g., uracil, phenol, toluene, naphthalene) and record their retention times.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (tR - t0) / t0, where t0 is the column dead time (often measured with uracil).

-

Plot log(k) versus the known logP values for the calibrants.

-

Generate a linear regression equation from the plot.

-

Use the log(k) of the test compound to calculate its logP from the regression equation.

-

Visualization: HPLC-Based logP Workflow

Caption: Workflow for logP determination using reverse-phase HPLC.

Acid-Base Properties (pKa)

Expert Insight: The predicted pKa of 13.52 corresponds to the dissociation of the most acidic proton, which would be one of the hydroxyl groups.[3] This value indicates that the compound is a very weak acid and will exist in its neutral, non-ionized form across the entire physiological pH range (1-8). The acetamide group is functionally neutral, being an extremely weak base and an even weaker acid. This simplifies analytical method development and formulation, as pH-dependent shifts in solubility or chromatographic retention are not a concern.

Analytical Characterization

Robust analytical methods are essential for the detection and quantification of this impurity in pharmaceutical products.

Spectroscopic Profile

-

NMR Spectroscopy:

-

¹H NMR: The spectrum is characterized by distinct signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), the methylene protons of the acetamide group (~3.4-3.6 ppm), and a complex multiplet system for the dihydroxypropoxy chain protons (~3.6-4.1 ppm).[2]

-

¹³C NMR: Key signals include the carbonyl carbon of the amide at ~170 ppm, the aromatic carbons attached to oxygen at ~156 ppm, and other aromatic carbons between 114-131 ppm.[2]

-

-

Mass Spectrometry (MS):

-

High-resolution MS is used to confirm the elemental composition (C₁₁H₁₅NO₄).[1] The theoretical monoisotopic mass is 225.100113 Da.[1]

-

Under positive electrospray ionization (ESI+), the compound readily forms a protonated molecular ion [M+H]⁺ at m/z 226.1074.[1]

-

Tandem MS (MS/MS) fragmentation patterns are crucial for structural confirmation, often involving neutral losses of water and fragmentation of the ether side chain.

-

Chromatographic Behavior

Expert Insight: As a polar, neutral molecule, this compound is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). It typically requires a mobile phase with a high aqueous content for adequate retention on C18 or C8 columns. Gradient elution is often employed in impurity profiling methods to separate it from the more hydrophobic parent drug, Atenolol, and other related substances.

Visualization: LC-MS Workflow for Impurity Analysis

Caption: General workflow for pharmaceutical impurity analysis using LC-MS.

Synthesis and Chemical Stability

Synthetic Pathway Overview

This compound is typically formed as a byproduct during the synthesis of Atenolol.[1][2] A common pathway involves the reaction of 4-hydroxyphenylacetamide with an epoxide precursor like epichlorohydrin, followed by hydrolysis of the resulting epoxide.[2]

Visualization: Simplified Synthesis Reaction

Caption: A representative synthetic route to the target compound.

Chemical Stability

Expert Insight: The primary points of lability in the molecule are the amide bond and the diol system.

-

Hydrolytic Stability: The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures, which would yield 4-(2,3-dihydroxypropoxy)phenylacetic acid.

-

Oxidative Stability: The 1,2-diol system can be cleaved by strong oxidizing agents.

-

Recommendation: As a reference standard, the compound should be stored in a refrigerator, protected from light and moisture, to ensure long-term stability.[3] Forced degradation studies under ICH conditions (acid, base, oxidation, heat, light) are essential to establish its degradation profile and to ensure the analytical methods used for its quantification are stability-indicating.

Conclusion: A Critical Reference Standard

The physicochemical properties of this compound—its high polarity, hydrophilicity, defined melting point, and characteristic spectroscopic signature—make it a well-behaved molecule for analytical purposes. Its primary role in the pharmaceutical industry is as a qualified reference standard for the accurate identification and quantification of Atenolol Impurity B. A deep understanding of the properties detailed in this guide is not merely academic; it is a prerequisite for ensuring the safety, quality, and efficacy of Atenolol-containing medicines through robust and reliable analytical quality control.

References

- This compound - Smolecule. (2023-08-15).

- This compound | 61698-76-8 | Benchchem.

- 61698-76-8(2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Product Description.

- 61698-76-8, 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide Formula - ECHEMI.

- 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide - Advent Chembio.

- 2-[4-[(2RS)-2,3-Dihydroxypropoxy]phenyl]acetamide, Mikromol 100 mg - Fisher Scientific.

Sources

- 1. Buy this compound | 61698-76-8 | > 95% [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 61698-76-8 CAS MSDS (2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide | Advent [adventchembio.com]

- 5. 2-[4-[(2RS)-2,3-Dihydroxypropoxy]phenyl]acetamide, Mikromol 100 mg | Buy Online | Mikromol | Fisher Scientific [fishersci.ie]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (CAS Number: 61698-76-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a significant compound in pharmaceutical analysis and quality control. Primarily known as a key impurity of the widely prescribed beta-blocker, Atenolol, this document elucidates its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its relevance in the context of pharmaceutical manufacturing and drug safety, offering insights for researchers and professionals in drug development.

Introduction and Identification

This compound, identified by the CAS number 61698-76-8, is a crucial reference standard in the pharmaceutical industry.[1] While not intended for therapeutic use itself, its presence as an impurity in Atenolol necessitates its thorough characterization to ensure the safety and efficacy of the final drug product.[1] This compound is also recognized by several synonyms, including Atenolol Impurity B, Atenolol Related Compound A, and Des(isopropylamino) Atenolol Diol.[1][2][3][4][5] Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol .[2][6][7] The structural integrity of this molecule, featuring a phenylacetamide core with a dihydroxypropoxy substituent, is pivotal to its chemical behavior and its role as a marker in quality control processes.[1]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its detection, isolation, and quantification. The presence of hydroxyl and amide functional groups imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | [2][6][7] |

| Molecular Weight | 225.24 g/mol | [2][6][7] |

| Melting Point | 183-185°C | [4] |

| Boiling Point (Predicted) | 523.7±45.0 °C | [4] |

| Density (Predicted) | 1.283±0.06 g/cm³ | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [4] |

| Monoisotopic Mass | 225.100113 amu | [2] |

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of this compound is often achieved through a multi-step process, typically commencing with 4-hydroxyphenylacetic acid or a related derivative.[2] A key mechanistic step involves an epoxide ring-opening reaction, which is a common strategy in the formation of related pharmaceutical compounds and their impurities.[2]

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for this compound.

This process underscores the importance of controlling reaction conditions to minimize the formation of this and other related impurities during the manufacturing of Atenolol.[8]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.[2] The diol in the propoxy chain can be subject to oxidation reactions.[1] Furthermore, the phenyl ring can participate in electrophilic substitution reactions, although the conditions would need to be carefully selected to avoid side reactions with the other functional groups.[2]

Role as a Pharmaceutical Impurity

The primary significance of this compound lies in its classification as a process-related impurity in the synthesis of Atenolol.[1] Regulatory bodies worldwide have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs).[8] Therefore, the accurate identification and quantification of this compound are paramount for ensuring the quality, safety, and efficacy of Atenolol formulations.[1] It serves as a critical reference standard for the validation of analytical methods used in routine quality control of Atenolol production.[1]

As an impurity, it is not expected to have a significant biological effect at the low levels at which it is controlled.[2] However, its structural similarity to the parent drug necessitates its toxicological assessment as part of the overall safety profile of Atenolol.

Analytical Characterization

A robust analytical methodology is essential for the detection and quantification of this compound in pharmaceutical samples.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of this impurity from the main Atenolol API and other related substances. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Illustrative HPLC Workflow:

Caption: A typical workflow for the HPLC analysis of Atenolol impurities.

Spectroscopic Methods

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of this compound.[2] Under positive electrospray ionization (ESI+), the compound readily forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 226.1074.[2] Fragmentation analysis in MS/MS can provide further structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for the definitive structural characterization of the reference standard itself. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule.

Safety and Handling

The available safety data for this compound is limited.[2] However, as with any chemical compound in a laboratory setting, appropriate safety precautions should be taken. It is considered hazardous according to OSHA (29 CFR 1910.1200).[9] It may be harmful if swallowed and can cause skin and eye irritation.[9][10][11] Therefore, the use of personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, is mandatory when handling this compound.[9][10] It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[4][9][11]

Conclusion

This compound (CAS 61698-76-8) is a compound of significant interest to the pharmaceutical industry, not for its therapeutic properties, but for its role as a critical impurity in the production of Atenolol. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for drug development professionals to ensure the quality and safety of this widely used medication. The use of this compound as a reference standard is a cornerstone of robust quality control systems in pharmaceutical manufacturing. Further research into its potential biological activities, while not its primary role, could offer additional insights.[2]

References

- This compound - Smolecule. (2023, August 15).

- This compound | 61698-76-8 | Benchchem.

- CAS 61698-76-8: 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide - CymitQuimica.

- 61698-76-8(2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Product Description.

- 61698-76-8 | MFCD08275578 | this compound - A2B Chem.

- Atenolol Related Compound B - 2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide.

- 61698-76-8|this compound - BLDpharm.

- 2-[4-[(2RS)-2,3-Dihydroxypropoxy]phenyl]acetamide - LGC Standards.

- 61698-76-8, 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide Formula - ECHEMI.

- 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide - Advent Chembio.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).

- Safety Data Sheet - AA Blocks. (2025, January 18).

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 23).

- Acetamide - Hazardous Substance Fact Sheet.

- 2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE [61698-76-8] | Chemsigma.

- RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 61698-76-8 | > 95% [smolecule.com]

- 3. CAS 61698-76-8: 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide [cymitquimica.com]

- 4. 61698-76-8 CAS MSDS (2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-[4-[(2RS)-2,3-Dihydroxypropoxy]phenyl]acetamide [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide | Advent [adventchembio.com]

- 8. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. aablocks.com [aablocks.com]

- 11. fishersci.se [fishersci.se]

A Spectroscopic Guide to 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide: Unveiling its Molecular Architecture

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a significant compound often identified as a key impurity in the synthesis of the beta-blocker Atenolol.[1] A thorough understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals involved in quality control, impurity profiling, and process optimization within the pharmaceutical industry. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Importance of Spectroscopic Characterization

This compound, with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol , possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] Its structure comprises a para-substituted benzene ring, an acetamide side chain, and a glycerol-derived dihydroxypropoxy ether linkage. The accurate identification and quantification of this compound are crucial for ensuring the purity and safety of Atenolol formulations. Spectroscopic techniques provide the necessary tools to elucidate its molecular structure and confirm its presence, even at trace levels.

This guide will delve into the interpretation of the NMR, IR, and MS spectra of this molecule, explaining the causal relationships between its structural features and the observed spectral data. Furthermore, it will provide field-proven, step-by-step protocols for data acquisition, ensuring that the described methods are robust and reproducible.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆ to avoid signal overlap from the solvent, reveals a set of distinct signals corresponding to the different types of protons in the molecule.[1]

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment |

| 7.12 | Doublet (d) | 2H | Aromatic H (ortho to -CH₂CONH₂) |

| 6.82 | Doublet (d) | 2H | Aromatic H (ortho to -O-CH₂) |

| ~4.01 | Multiplet (m) | 1H | -OCH₂CH (OH)- |

| ~3.60 | Multiplet (m) | 2H | -CH₂ OH |

| Not specified | Not specified | 2H | -OCH₂ CH(OH)- |

| Not specified | Not specified | 2H | -CH₂ CONH₂ |

| Not specified | Not specified | 2H | -CONH₂ |

| Not specified | Not specified | 2H | -OH |

Note: The exact chemical shifts for the methylene and hydroxyl protons were not explicitly provided in the initial search results and are represented as approximate regions based on typical values for such functional groups.

Interpretation:

-

Aromatic Region (δ 6.5-8.0 ppm): The two doublets at 7.12 and 6.82 ppm are characteristic of a para-substituted benzene ring.[1] The downfield shift of the doublet at 7.12 ppm is due to the deshielding effect of the electron-withdrawing acetamide group, assigning these protons as ortho to this substituent. Conversely, the upfield doublet at 6.82 ppm is assigned to the protons ortho to the electron-donating dihydroxypropoxy group.[1] The coupling constant (J) of 8.5 Hz for both doublets is typical for ortho-coupling in a benzene ring.[1]

-

Dihydroxypropoxy Group (δ 3.5-4.5 ppm): The multiplet at approximately 4.01 ppm corresponds to the methine proton (-OCH₂CH (OH)-).[1] The multiplet around 3.60 ppm is assigned to the methylene protons of the primary alcohol (-CH₂ OH).[1] The other methylene protons of the propoxy chain (-OCH₂ CH(OH)-) are also expected in this region. The hydroxyl protons of the diol will likely appear as broad singlets and their chemical shift can be concentration and temperature dependent.

-

Acetamide Group: The methylene protons of the acetamide side chain (-CH₂ CONH₂) would typically appear as a singlet in the range of 3.4-3.6 ppm. The two protons of the primary amide (-CONH₂) would give rise to one or two broad signals, typically between 7.0 and 8.5 ppm, which can sometimes be difficult to distinguish from the aromatic signals without two-dimensional NMR techniques.

Diagram of ¹H NMR Assignments:

Caption: Correlation of ¹H NMR signals with protons in the molecule.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 170.2 | Carbonyl Carbon (C=O) |

| 156.1 | Aromatic Carbon (-C -O) |

| 130.4 - 114.8 | Aromatic Carbons |

| Not specified | Methylene Carbon (-C H₂CONH₂) |

| Not specified | Methylene Carbon (-OC H₂-) |

| Not specified | Methine Carbon (-C H(OH)-) |

| Not specified | Methylene Carbon (-C H₂OH) |

Note: Specific assignments for all aliphatic carbons were not available in the initial search results.

Interpretation:

-

Carbonyl Carbon: The signal at 170.2 ppm is characteristic of an amide carbonyl carbon.[1]

-

Aromatic Carbons: The signal at 156.1 ppm corresponds to the aromatic carbon directly attached to the oxygen of the ether linkage, which is significantly deshielded.[1] The remaining aromatic carbon signals appear in the typical range of 114.8 to 130.4 ppm.[1]

-

Aliphatic Carbons: The carbons of the dihydroxypropoxy and acetamide methylene groups are expected to resonate in the upfield region of the spectrum, typically between 40 and 75 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is essential for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent dissolving power for polar compounds and the convenient location of its residual solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

For unambiguous assignment of proton and carbon signals, consider acquiring two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

While a specific experimental spectrum for this compound was not found, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Hydroxyl groups |

| ~3350 and ~3180 | Medium | N-H Stretch | Primary Amide |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic |

| ~1650 | Strong | C=O Stretch (Amide I) | Amide |

| ~1610 | Medium | N-H Bend (Amide II) | Amide |

| 1600-1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O Stretch | Aryl Ether |

| ~1100 | Strong | C-O Stretch | Alcohols |

Interpretation:

-

A broad and intense absorption band in the 3400-3200 cm⁻¹ region is expected due to the O-H stretching vibrations of the two hydroxyl groups, which are likely involved in hydrogen bonding.

-

The N-H stretching vibrations of the primary amide group typically appear as two distinct bands around 3350 and 3180 cm⁻¹.

-

The strong absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching vibration of the amide, known as the Amide I band.

-

The N-H bending vibration, or Amide II band, is expected around 1610 cm⁻¹.

-

The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

A strong band around 1240 cm⁻¹ is indicative of the aryl C-O stretching of the ether linkage.

-

The C-O stretching of the alcohol functional groups will likely appear as a strong band around 1100 cm⁻¹.

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining the IR spectrum of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Mass Spectrum Analysis

For a polar and relatively non-volatile molecule like this compound, electrospray ionization (ESI) is the preferred ionization method.

Expected Mass Spectrum Data:

-

Molecular Ion: The molecular formula is C₁₁H₁₅NO₄, with a monoisotopic mass of approximately 225.1001 Da.[2][3] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 226.1079.

-

Fragmentation Pattern: A primary fragmentation pathway is expected to be the alpha-cleavage adjacent to the acetamide carbonyl group.[4] This would involve the loss of the dihydroxypropoxy group as a neutral fragment, resulting in a stabilized acylium ion.

Diagram of Mass Spectrometry Fragmentation:

Caption: Proposed fragmentation pathway in ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent mixture such as methanol/water (50:50 v/v) with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to obtain a stable and intense signal for the [M+H]⁺ ion.

-

Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

-

-

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

-

To confirm the structure and fragmentation pathway, perform a product ion scan (MS/MS) experiment.

-

Isolate the [M+H]⁺ precursor ion (m/z 226.1) in the first stage of the mass spectrometer.

-

Induce fragmentation of the isolated precursor ion by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Scan the second stage of the mass spectrometer to detect the resulting fragment ions.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, including chemical shifts, absorption frequencies, and fragmentation patterns, serve as a reliable reference for researchers and quality control analysts. By following the outlined experimental protocols, scientists can generate high-quality, reproducible data, ensuring the accurate identification and characterization of this important pharmaceutical-related compound. The integration of these spectroscopic techniques offers a powerful, self-validating system for maintaining the integrity and safety of pharmaceutical products.

References

- Eri, G. K., & M, S. K. (n.d.). NOVEL FT-IR SPECTROSCOPIC METHOD FOR THE QUANTITATION OF ATENOLOL IN BULK AND TABLET FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences.

- Gore, S. S., & Jain, R. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. Journal of Pharmaceutical Analysis, 14(1), 100-111.

Sources

Unveiling the Pharmacological Potential of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a molecule primarily recognized as a process impurity in the synthesis of the widely used beta-blocker, Atenolol. While its current application is largely confined to being a reference standard in pharmaceutical quality control, its distinct chemical architecture, featuring a phenylacetamide core and a 2,3-dihydroxypropoxy substituent, suggests a latent potential for broader pharmacological relevance. This document will delve into the known chemical properties and synthesis of this compound, and more critically, explore its potential biological activities by drawing parallels with structurally analogous compounds. We will propose a strategic framework for its pharmacological evaluation, complete with detailed experimental protocols, to unlock its therapeutic promise. This guide is intended for researchers, scientists, and professionals in drug development who are keen on exploring novel chemical entities with therapeutic potential.

Introduction: Beyond an Impurity

In the landscape of pharmaceutical manufacturing, process-related impurities are often viewed as entities to be controlled and minimized. However, a closer examination of their chemical structures can sometimes reveal untapped pharmacological potential. Such is the case with this compound, also known as Atenolol Impurity B or Atenolol Related Compound A.[1][2][3] With a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol , this compound possesses a unique combination of functional groups that are prevalent in a variety of bioactive molecules.[1][2]

The presence of the phenylacetamide scaffold is significant, as this core is found in compounds with diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[4][5][6] Furthermore, the 2,3-dihydroxypropoxy group, a hydrophilic moiety, can significantly influence a molecule's pharmacokinetic profile, often enhancing solubility and bioavailability.[7][8] This guide, therefore, posits that this compound warrants a dedicated investigation beyond its current status as a mere impurity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | [1][2] |

| Molecular Weight | 225.24 g/mol | [1][2] |

| CAS Number | 61698-76-8 | [2][3] |

| Melting Point | 183-185°C | [1][9] |

| Boiling Point (Predicted) | 523.7±45.0 °C | [9] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][9] |

| Appearance | White crystalline powder | [4] |

Synthesis and Chemical Characterization

The synthesis of this compound is intrinsically linked to the manufacturing process of Atenolol.[1] It is typically formed as a by-product and its synthesis often involves the reaction of 2-(4-hydroxyphenyl)acetamide with a suitable glycidol derivative.[10]

A common synthetic route involves the following key steps:

-

Alkylation of 4-hydroxyphenylacetamide: The phenolic hydroxyl group of 4-hydroxyphenylacetamide is reacted with a protected glycerol derivative, such as solketal, in the presence of a base.

-

Deprotection: The protecting group is subsequently removed under acidic conditions to yield the 2,3-dihydroxypropoxy moiety.

An alternative approach involves the direct reaction with glycidol, followed by purification to isolate the desired product. The purification of this compound is crucial for its use as a reference standard and for any subsequent pharmacological studies. This is typically achieved through recrystallization or column chromatography.[1]

Caption: Generalized synthetic workflow for this compound.

Exploring the Pharmacological Landscape: A Hypothesis-Driven Approach

While direct pharmacological data on this compound is scarce, its structural components provide a solid foundation for postulating potential biological activities.

The Phenylacetamide Core: A Gateway to Diverse Bioactivity

The phenylacetamide moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[4] Its derivatives have demonstrated a wide spectrum of activities, including:

-

Anticancer Properties: Certain phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][11][12] The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.[11]

-

Anti-inflammatory Effects: Phenylacetamide-based compounds have been investigated for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.[13][14]

-

Antidepressant Activity: Recent studies have explored phenylacetamide derivatives as potential antidepressant agents, with some compounds showing promising activity in preclinical models.[5]

-

Neuroprotective Potential: The structural similarity to certain neuroprotective agents suggests a possible role in mitigating neurodegenerative processes.[15]

The 2,3-Dihydroxypropoxy Moiety: Influencing Pharmacokinetics and Target Engagement

The hydrophilic 2,3-dihydroxypropoxy group is expected to significantly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This moiety can enhance aqueous solubility, which is often a limiting factor for drug candidates. Furthermore, the hydroxyl groups can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and specificity.[7][8]

Proposed Research Framework: A Roadmap for Pharmacological Evaluation

To systematically investigate the pharmacological relevance of this compound, a multi-tiered approach is recommended.

Caption: A proposed framework for the pharmacological evaluation of the target compound.

Step 1: In Silico Target Prediction

The initial step involves computational methods to predict potential biological targets. This can be achieved through:

-

Molecular Docking: Docking the compound against a library of known protein structures to identify potential binding partners.

-

Pharmacophore Modeling: Comparing the 3D chemical features of the compound with known pharmacophores of active molecules.

-

Similarity Searching: Identifying known drugs or bioactive compounds with high structural similarity.

Step 2: In Vitro Biological Screening

Based on the in silico predictions, a panel of in vitro assays should be conducted to validate potential activities.

Protocol: General In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, PC-3, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Step 3: ADME/Tox Profiling

Early assessment of the compound's pharmacokinetic and toxicity profiles is crucial.

Table 2: Key In Vitro ADME/Tox Assays

| Assay | Purpose |

| PAMPA (Parallel Artificial Membrane Permeability Assay) | To assess passive membrane permeability. |

| Caco-2 Permeability Assay | To predict intestinal absorption. |

| Microsomal Stability Assay | To evaluate metabolic stability in the liver. |

| CYP450 Inhibition Assay | To identify potential drug-drug interactions. |

| Hepatotoxicity Assay | To assess potential liver toxicity. |

| Ames Test | To evaluate mutagenic potential. |

Step 4: In Vivo Efficacy Studies

If promising in vitro activity and a favorable ADME/Tox profile are observed, in vivo studies in relevant animal models should be initiated. The choice of the model will depend on the confirmed in vitro activity (e.g., xenograft models for anticancer activity, LPS-induced inflammation models for anti-inflammatory effects).

Conclusion and Future Directions

This compound, while currently relegated to the status of a pharmaceutical impurity, possesses a chemical structure that suggests a rich, unexplored pharmacological potential. The phenylacetamide core and the dihydroxypropoxy moiety are both associated with favorable biological and pharmacokinetic properties. A systematic investigation, as outlined in this guide, is warranted to unlock its therapeutic value. Future research should focus on a comprehensive screening cascade to identify and validate its biological targets, ultimately paving the way for the development of novel therapeutics derived from this overlooked molecule.

References

- Smolecule. (2023, August 15). This compound.

- Benchchem. This compound | 61698-76-8.

- MDPI. (2021, May 17). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth.

- USP. Atenolol Related Compound B (25 mg) (2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide).

- MilliporeSigma. Atenolol Related Compound B - 2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide.

- Merck. Atenolol Related Compound B - 2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide.

- PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.

- The Science Behind 2-Phenylacetamide: Properties, Synthesis, and Industrial Significance. (2026, January 5).

- NIH. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.

- PubMed. (2013). 2-(4-Fluorophenyl)

- CymitQuimica. CAS 61698-76-8: 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide.

- Brieflands. (2013). 2-(4-Fluorophenyl)

- ChemicalBook. ATENOLOL IMP. B (EP): 2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE MM(CRM STANDARD).

- precisionFDA.

- ECHEMI. 61698-76-8, 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide Formula.

- PharmaCompass.com. 2-[4-[2-hydroxy-3-(propan-2-ylamino)

- Digital Commons @ NJIT.

- 61698-76-8(2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Product Description.

- PubChem. 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+-).

- Google Patents. RU2423346C2 - Improved method for synthesis of beta-blocker.

- NIH.

- PubMed. (2013, March 12). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models.

- PubMed. (2021, July 1). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease.

- MDPI.

- PubMed.

Sources

- 1. Buy this compound | 61698-76-8 | > 95% [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. store.usp.org [store.usp.org]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 61698-76-8: 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide [cymitquimica.com]

- 9. 61698-76-8 CAS MSDS (2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. brieflands.com [brieflands.com]

- 13. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability Studies of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Foreword: The Rationale for Rigorous Stability Assessment

In the landscape of pharmaceutical development and manufacturing, the chemical stability of any substance—be it an active pharmaceutical ingredient (API), an intermediate, or a significant impurity—is a cornerstone of safety, efficacy, and quality. The compound 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, identified as Atenolol Impurity B, serves as a critical case study.[1][2] Its presence and potential for degradation within the Atenolol drug substance or product can have direct implications for the product's overall quality and safety profile. Therefore, a thorough understanding of its stability under various environmental conditions is not merely a regulatory formality but a scientific necessity.

This guide provides a comprehensive framework for conducting robust stability studies on this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the strategic "why" and the procedural "how" behind each phase of the investigation. We will move beyond rote protocols to explore the causal logic behind experimental design, from forced degradation to the development of a self-validating, stability-indicating analytical method, culminating in formal stability trials as prescribed by international regulatory bodies.

Part 1: Foundational Understanding of the Molecule

Before subjecting a molecule to stress, it is imperative to understand its inherent chemical nature.

Chemical Identity:

-

IUPAC Name: 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide[2]

The structure features several key functional groups that are hotspots for potential degradation:

-

Amide Linkage: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to form 4-(2,3-dihydroxypropoxy)phenylacetic acid and ammonia.

-

Ether Linkage: Generally stable, but can be susceptible to cleavage under harsh acidic conditions.

-

Vicinal Diol: Prone to oxidative cleavage.

-

Aromatic Ring: Can undergo substitution reactions, although it is generally stable.

This structural assessment is the foundation upon which we build our forced degradation strategy.

Part 2: The Strategic Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to establish its intrinsic stability and identify likely degradation products.[5][6] The primary objective is not to destroy the molecule completely but to induce a target degradation of 5-20%.[6] This provides the necessary degraded sample matrix to develop and validate a truly specific, stability-indicating analytical method.[5][7]

Experimental Protocols for Forced Degradation

A minimal set of stress conditions should include hydrolysis, oxidation, photolysis, and thermal stress.[5][8][9]

1. Hydrolytic Degradation:

-

Causality: To challenge the amide and ether linkages across a wide pH range.[9]

-

Protocol:

-

Prepare three 1 mg/mL solutions of this compound in:

-

0.1 N Hydrochloric Acid (HCl)

-

Purified Water

-

0.1 N Sodium Hydroxide (NaOH)

-

-

For each condition, create two sets: one stored at room temperature (25°C) and one heated to 60°C.[6]

-

Collect samples at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction and prevent damage to the analytical column.

-

2. Oxidative Degradation:

-

Causality: To assess the molecule's susceptibility to oxidation, primarily targeting the diol moiety. Hydrogen peroxide is a commonly used oxidizing agent.[6][8]

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a 3% solution of hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Collect samples at time points such as 2, 4, 8, and 24 hours.

-

Analyze the samples promptly after collection.

-

3. Photolytic Degradation:

-

Causality: To determine if the molecule is light-sensitive, which has significant implications for packaging and storage. This follows ICH Q1B guidelines.[6]

-

Protocol:

-

Expose the solid drug substance and a 1 mg/mL solution (in a photostable solvent like water or acetonitrile) to a light source that provides both UV and visible light.

-

The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the exposed and control samples to differentiate between light-induced and thermal degradation.

-

4. Thermal Degradation:

-

Causality: To evaluate the impact of heat on the solid-state stability of the compound.

-

Protocol:

-

Place a thin layer of the solid compound in a petri dish.

-

Expose the sample to dry heat in a temperature-controlled oven at a temperature higher than that used for accelerated stability (e.g., 70°C or 80°C).[8][9]

-

Sample and analyze at appropriate time intervals until significant degradation is observed.

-

The logical flow of this phase is visualized below.

Caption: Workflow for Forced Degradation Studies.

Part 3: Development and Validation of a Stability-Indicating Analytical Method (SIAM)

A method that cannot distinguish between the intact compound and its degradation products is unsuitable for stability studies. The development of a Stability-Indicating Assay Method (SIAM), typically using High-Performance Liquid Chromatography (HPLC), is therefore the most critical phase of this process.[10][11]

Protocol for SIAM Development (RP-HPLC)

-

Instrumentation and Initial Conditions:

-

System: HPLC with a Photo Diode Array (PDA) or UV detector. A PDA detector is superior as it can assess peak purity.

-

Column: A C18 reversed-phase column is a versatile starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Start with a simple gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning the UV spectrum of the parent compound (e.g., 276 nm).[12]

-

Injection Volume: 10 µL.

-

-

Method Optimization:

-

Inject a mixture of all forced degradation samples (acidic, basic, oxidative, etc.).

-

The goal is to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.

-

Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to optimize separation.

-

-

Method Validation (per ICH Q2(R1) Guidelines): Once an optimized method is established, it must be rigorously validated.

-

Specificity: The cornerstone of validation. This is demonstrated by the method's ability to resolve the main peak from all degradant peaks in the stressed samples. Peak purity analysis using a PDA detector should confirm that the parent peak is spectrally pure in the presence of its degradants and excipients.

-

Linearity: Analyze a series of solutions across a range of concentrations (e.g., 50% to 150% of the nominal concentration). A linear relationship between peak area and concentration should be established (Correlation coefficient R² > 0.999).

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day): Analyze at least six replicate samples at 100% concentration. The relative standard deviation (RSD) should be less than 2.0%.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be less than 2.0%.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for quantifying degradation products at low levels.

-

Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and demonstrate that the method remains reliable.

-

Caption: SIAM Development and Validation Workflow.

Part 4: Execution of Formal Stability Studies

With a validated SIAM, formal stability studies can be initiated according to ICH Q1A(R2) guidelines to establish a re-test period or shelf life.[13][14][15]

Study Design and Conditions

-

Batches: At least three primary batches of the drug substance should be included in the study.[15]

-

Container Closure System: The samples should be stored in the same container closure system as proposed for marketing or long-term storage.

-

Storage Conditions:

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

Data Collection and Presentation

At each time point, samples are pulled and analyzed for key attributes. The data should be presented in a clear, tabular format for easy comparison.

Table 1: Example Stability Data for this compound (Batch No: XYZ-001)

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |

| Long-Term | 0 | White Powder | 99.8 | < LOQ | < LOQ | 0.05 |

| (25°C/60%RH) | 3 | White Powder | 99.7 | < LOQ | 0.06 | 0.11 |

| 6 | White Powder | 99.8 | 0.05 | 0.07 | 0.15 | |

| 12 | White Powder | 99.6 | 0.06 | 0.09 | 0.20 | |

| Accelerated | 0 | White Powder | 99.8 | < LOQ | < LOQ | 0.05 |

| (40°C/75%RH) | 3 | White Powder | 99.2 | 0.08 | 0.15 | 0.30 |

| 6 | White Powder | 98.5 | 0.12 | 0.25 | 0.55 |

Note: Data is illustrative. LOQ = Limit of Quantitation.

Conclusion

The stability assessment of this compound is a multi-faceted process that underpins pharmaceutical quality control. It begins with a fundamental understanding of the molecule's chemical liabilities, which informs a rational forced degradation strategy. The data from these stress studies are then used to develop and rigorously validate a specific, stability-indicating analytical method. Only with this validated tool can a formal, ICH-compliant stability study be conducted with confidence. This systematic, science-driven approach ensures that the stability profile of the compound is well-understood, enabling the establishment of appropriate storage conditions and ensuring the overall quality and safety of the final pharmaceutical product.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

- Forced degradation studies: A critical lens into pharmaceutical stability.

-

Forced Degradation Studies. MedCrave online. [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

- A comprehensive review on stability indic

-

Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

-

Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

-

(PDF) Stability indicating HPLC method development - a review. ResearchGate. [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. [Link]

-

2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide. Advent Chembio. [Link]

Sources

- 1. Buy this compound | 61698-76-8 | > 95% [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide | Advent [adventchembio.com]

- 4. echemi.com [echemi.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. ajrconline.org [ajrconline.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. scispace.com [scispace.com]

- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ikev.org [ikev.org]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Introduction: The Significance of Quantifying 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide in Pharmaceutical Analysis

This compound, recognized in pharmacopeial monographs as Atenolol EP Impurity B or Atenolol Related Compound A, is a critical process impurity and potential degradant in the synthesis of Atenolol.[1][2][3] Atenolol is a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension.[4] The stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandate of global regulatory bodies to ensure the safety and efficacy of medications. Therefore, robust and validated analytical methods for the accurate detection and quantification of this compound are paramount for pharmaceutical quality control and assurance.

This comprehensive guide provides detailed application notes and protocols for the analysis of this specific impurity, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and draw from pharmacopeial standards and peer-reviewed literature to ensure scientific integrity and trustworthiness.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.

| Property | Value | Source(s) |

| Chemical Name | 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide | [4][5] |

| Synonyms | Atenolol EP Impurity B, Atenolol Related Compound A, Atenolol Diol Impurity | [3][4] |

| CAS Number | 61698-76-8 | [3][6] |

| Molecular Formula | C₁₁H₁₅NO₄ | [6] |

| Molecular Weight | 225.24 g/mol | [6] |

| Appearance | Off-white solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Melting Point | 185-187°C | [5] |

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantification of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential to separate the impurity from the active pharmaceutical ingredient (API), other related substances, and degradation products.

Causality in Method Development

The selection of a C18 stationary phase is predicated on the non-polar phenyl ring of the analyte, which facilitates retention via hydrophobic interactions. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a balance between retention and elution. The use of a phosphate buffer controls the pH, which in turn influences the ionization state of the molecule and its interaction with the stationary phase. The organic modifier (e.g., methanol, acetonitrile) modulates the polarity of the mobile phase to control the elution strength. UV detection is highly suitable due to the presence of the chromophoric phenyl ring in the molecule's structure. A detection wavelength of approximately 226 nm is commonly employed for Atenolol and its impurities, as it corresponds to a UV absorption maximum.[7][8]

Experimental Workflow for HPLC Analysis

Sources

- 1. [PDF] Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

Application Notes and Protocols for the Use of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide as a Reference Standard

Introduction

In the landscape of pharmaceutical quality control, the purity and precise quantification of active pharmaceutical ingredients (APIs) are paramount. This necessitates the use of well-characterized reference standards for both the API and its potential impurities. 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, recognized in pharmacopeias as Atenolol Impurity B or Atenolol Related Compound A, is a critical process-related impurity in the synthesis of Atenolol, a widely prescribed beta-blocker for cardiovascular conditions.[1] Its chemical formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol .[1][2] The diligent monitoring and control of this impurity are essential to ensure the safety and efficacy of Atenolol drug products.

This comprehensive guide provides detailed application notes and protocols for the qualification and utilization of this compound as a reference standard. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols outlined herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines, ensuring the generation of reliable and reproducible analytical data.

Characterization and Qualification of the Reference Standard

The establishment of this compound as a reference standard requires a thorough characterization and qualification process to confirm its identity, purity, and suitability for its intended analytical purpose. This process ensures the integrity of the analytical data generated using this standard.

Identity Confirmation

The identity of the reference standard batch should be unequivocally confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to elucidate the chemical structure. The observed chemical shifts and coupling constants must be consistent with the structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecule, which should correspond to its molecular formula (C₁₁H₁₅NO₄).[1][2] Fragmentation patterns obtained via tandem mass spectrometry (MS/MS) can provide further structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, such as hydroxyl (-OH), amide (-C=O), and aromatic (C-H) groups.

Purity Assessment

The purity of the reference standard is a critical attribute. A combination of chromatographic and other analytical techniques should be used for a comprehensive purity assessment.

-

Chromatographic Purity (HPLC): A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for determining the purity of the reference standard. The method should be able to separate the main component from all potential impurities. A typical purity specification for a reference standard is ≥95%.[3]

-

Water Content: The Karl Fischer titration method should be used to determine the water content of the reference standard.

-

Residual Solvents: Gas Chromatography (GC) with headspace analysis should be performed to quantify any residual solvents from the synthesis process. The levels of residual solvents must comply with the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.

-

Inorganic Impurities (Residue on Ignition/Sulphated Ash): The residue on ignition test should be performed to determine the content of inorganic impurities.

Assay Assignment

The assigned purity value of the reference standard is determined by a mass balance approach, taking into account the chromatographic purity, water content, residual solvents, and inorganic impurities.

Assay (%) = (100 - % Water - % Residual Solvents - % Inorganic Impurities) x (% Chromatographic Purity / 100)

Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis must be generated for each batch of the qualified reference standard. The CoA should include:

-

Product Name and Synonyms

-

CAS Number[4]

-

Molecular Formula and Weight

-

Batch Number and Retest Date

-

Results of all identity and purity tests

-

Assigned Assay value

-

Storage Conditions

-

Signature of authorized personnel

Here is an example of what a Certificate of Analysis might include:

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Identity (¹H NMR, MS, IR) | Conforms to structure | Conforms |

| Chromatographic Purity (HPLC) | ≥ 95.0% | 99.30%[5] |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.5% |

| Residual Solvents (GC) | Meets ICH Q3C limits | Conforms |

| Residue on Ignition | ≤ 0.2% | 0.1% |

| Assay (by mass balance) | Report Value | 98.7% |

Analytical Methodologies for Quantification

The primary application of the this compound reference standard is for the accurate quantification of this impurity in Atenolol drug substance and drug products. Validated chromatographic methods are essential for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating RP-HPLC method is recommended for the routine quality control analysis of Atenolol Impurity B.

Protocol: HPLC Method for the Determination of this compound

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]

-

Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A suitable starting point is a mixture of 10 mM ammonium acetate buffer (pH 7.0) and acetonitrile (80:20 v/v).[7]

-

Flow Rate: 0.8 mL/min[7]

-

Column Temperature: Ambient or controlled at 30 °C

-

Detection: UV at 275 nm[7]

-

Injection Volume: 20 µL

-

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of the qualified this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

-

Sample Solution: Prepare the sample solution of the Atenolol drug substance or a powdered tablet composite by dissolving it in the mobile phase to a target concentration of Atenolol (e.g., 1 mg/mL).

-

-

System Suitability:

-

Inject the standard solution in replicate (n=5).

-

The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

-

The tailing factor for the this compound peak should be not more than 2.0.

-

The theoretical plates for the this compound peak should be not less than 2000.

-

-

Procedure:

-

Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.

-